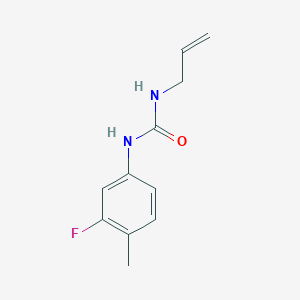
1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Flupentixol, which is a neuroleptic drug used to treat schizophrenia and other psychotic disorders. However,
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound can also induce apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria.
Biochemical and Physiological Effects:
1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea has been shown to have various biochemical and physiological effects. This compound can inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase. It can also induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea in lab experiments is its potent anticancer activity. This compound can inhibit the growth of cancer cells at low concentrations, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the scientific research application of 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea. One of the areas of interest is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the identification of the specific signaling pathways that are targeted by this compound, which can lead to the development of more targeted cancer therapies. Additionally, the use of 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea in combination with other anticancer agents can be explored to enhance its efficacy and reduce side effects.
Conclusion:
In conclusion, 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea is a promising compound with potential applications in various fields, particularly in cancer therapy. Its potent anticancer activity, mechanism of action, and biochemical and physiological effects make it a subject of interest in scientific research. Further studies are needed to explore its full potential and develop more effective cancer therapies.
Méthodes De Synthèse
The synthesis method for 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea involves the reaction of 3-Fluoro-4-methylaniline with propargyl bromide in the presence of potassium carbonate. The resulting compound is then reacted with N,N-dimethylformamide to obtain the final product. This method has been optimized to produce high yields of 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea.
Applications De Recherche Scientifique
1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea has been extensively studied for its potential applications in various fields. One of the significant research areas is its use as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-3-6-13-11(15)14-9-5-4-8(2)10(12)7-9/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKNGHYHFZLIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

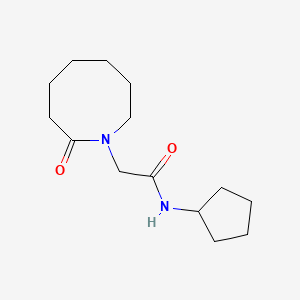
![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
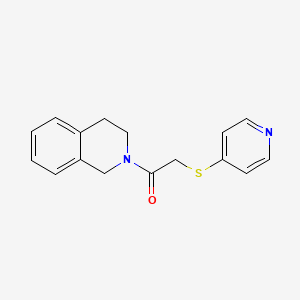
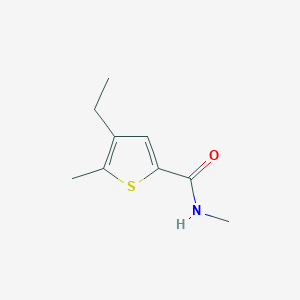
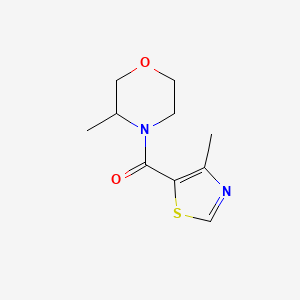
![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)
![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)



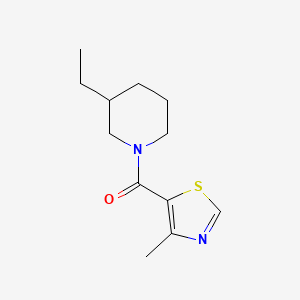
![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
